molecular formula C15H15ClO2 B14322740 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- CAS No. 104582-13-0

1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)-

Cat. No.: B14322740
CAS No.: 104582-13-0
M. Wt: 262.73 g/mol
InChI Key: DFCQQIKBPBLDEO-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by a naphthalene ring with two ketone groups at positions 1 and 4, a butyl group at position 2, and a chloromethyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- typically involves the chloromethylation of 2-butyl-1,4-naphthoquinone. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone with no substituents.

    2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.

    2-Methyl-1,4-naphthoquinone:

Uniqueness

1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

104582-13-0

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

2-butyl-3-(chloromethyl)naphthalene-1,4-dione

InChI

InChI=1S/C15H15ClO2/c1-2-3-6-12-13(9-16)15(18)11-8-5-4-7-10(11)14(12)17/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

DFCQQIKBPBLDEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl

Origin of Product

United States

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